2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-
Overview
Description
“2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-” is a chemical compound with the molecular formula C16H12F2O3 . It has a molecular weight of 290.27 . The IUPAC name for this compound is (2E)-3-{4-[(3,4-difluorobenzyl)oxy]phenyl}-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 230 - 232°C . Its physical form is solid . The predicted properties include a boiling point of 459.9±30.0 °C and a density of 1.187±0.06 g/cm3 .Scientific Research Applications
Specific Scientific Field
The field of application is Biomedical Engineering , specifically in the development of injectable hydrogels for various medical applications .
Summary of the Application
The hydrogel, named as caffeic acid bioconjugated gel (CBG gel), was developed by bioconjugating caffeic acid with gelatin. This gel has several desirable properties such as biocompatibility, controlled biodegradability, antioxidant, antimicrobial and wound healing ability .
3. Methods of Application or Experimental Procedures The bioconjugation was performed using EDC/NHS. The resultant gel was then oxidized with mild oxidation agents to provide the hydrogel . The physicochemical, rheological, swelling, in vitro (biocompatibility, biodegradability, antimicrobial properties, antioxidant properties and drug release properties) and in vivo (biocompatibility, biodegradability and wound healing properties) studies on the CBG gel were carried out using standard protocols .
Results or Outcomes
The CBG gel was found to be highly biocompatible and did not cause any necrosis when subcutaneously injected into the animal. The gel completely degraded within 24 days. The wound healing efficacy on full-thickness wounds suggested that the CBG gel accelerated healing and imparted high strength on the healed skin at an appreciable level .
Another compound, “2-Propenoic acid, 3-(4-methoxyphenyl)-” has been mentioned in the context of HPLC column separation , but the specific application or research context was not detailed.
properties
IUPAC Name |
3-[4-[(3,4-difluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMNUKYTAJGSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694260 | |
Record name | 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]- | |
CAS RN |
649740-48-7 | |
Record name | 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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